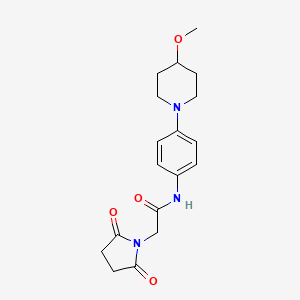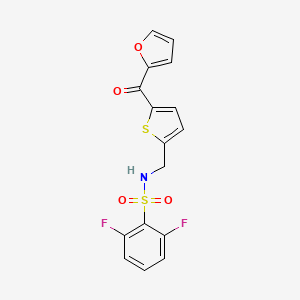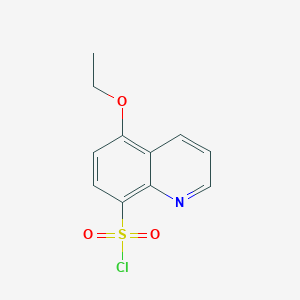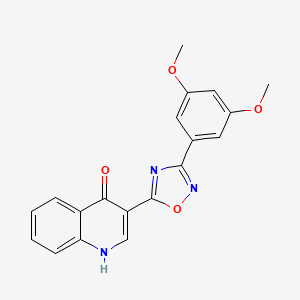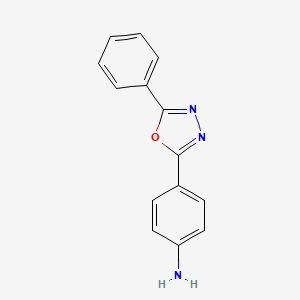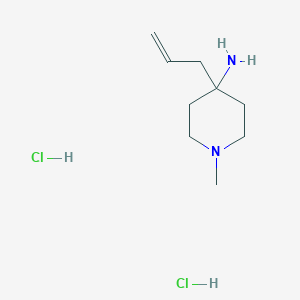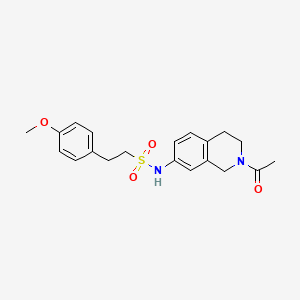![molecular formula C24H21FN2O2 B2548253 (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide CAS No. 881594-82-7](/img/structure/B2548253.png)
(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide is a chemical compound that is commonly known as BAY 41-2272. It is a potent activator of soluble guanylate cyclase (sGC), which is an important enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases.
Mechanism of Action
BAY 41-2272 is a potent activator of (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide, which is an important enzyme in the NO/cGMP signaling pathway. (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide is responsible for the conversion of GTP to cGMP, which is a key mediator of various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. BAY 41-2272 binds to the heme moiety of (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide, leading to an increase in the production of cGMP and subsequent activation of downstream signaling pathways.
Biochemical and physiological effects:
BAY 41-2272 has been shown to have vasodilatory and anti-inflammatory effects, which make it a potential candidate for the treatment of various diseases, including pulmonary hypertension and erectile dysfunction. It has also been shown to have antiplatelet effects, which make it a potential candidate for the treatment of thrombotic disorders.
Advantages and Limitations for Lab Experiments
BAY 41-2272 has several advantages for use in lab experiments. It is a potent and selective activator of (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide, which makes it a useful tool for studying the NO/cGMP signaling pathway. It is also relatively stable and easy to synthesize. However, one limitation of BAY 41-2272 is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of BAY 41-2272. One area of research is the development of novel (E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide activators with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of BAY 41-2272 in various diseases, including cardiovascular and pulmonary diseases. Additionally, the mechanisms underlying the vasodilatory and anti-inflammatory effects of BAY 41-2272 could be further elucidated to identify potential targets for drug development.
Synthesis Methods
BAY 41-2272 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-butylaniline with (E)-3-(4-fluorophenyl)-2-propenenitrile to form the intermediate (E)-N-(4-butylphenyl)-3-(4-fluorophenyl)-2-propenenitrile. This intermediate is then reacted with furan-2-carbaldehyde in the presence of a base to form the final product, BAY 41-2272.
Scientific Research Applications
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases. It has been shown to have vasodilatory and anti-inflammatory effects, which make it a potential candidate for the treatment of pulmonary hypertension, a condition characterized by increased blood pressure in the pulmonary arteries. BAY 41-2272 has also been studied for its potential use in the treatment of erectile dysfunction, as it has been shown to increase the levels of cGMP, which is a key mediator of penile erection.
properties
IUPAC Name |
(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c1-2-3-4-17-5-11-21(12-6-17)27-24(28)19(16-26)15-22-13-14-23(29-22)18-7-9-20(25)10-8-18/h5-15H,2-4H2,1H3,(H,27,28)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAAMCJSXAJOHV-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

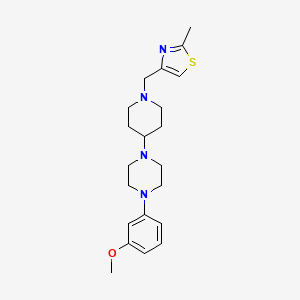
![1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2548173.png)
![3-(4-Bromophenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548176.png)
![N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2548180.png)
![N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide](/img/structure/B2548181.png)
![N-(2-chloro-4-fluorophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548182.png)
